![molecular formula C8H8N2O4 B149655 5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine CAS No. 139005-01-9](/img/structure/B149655.png)
5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has gained significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the growth of cancer cells by blocking the activity of DNA topoisomerases, which are enzymes involved in DNA replication. It has also been shown to inhibit the activity of bacterial and fungal enzymes, making it a potential antibacterial and antifungal agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have a low toxicity profile and is generally well-tolerated in animals. It has been shown to have a moderate half-life in the body, making it suitable for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine in lab experiments include its stability, low toxicity, and ability to form stable complexes with various drugs and metals. However, its limitations include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine. These include further investigation of its potential use as an antitumor, antibacterial, and antifungal agent. It may also be studied for its potential use in drug delivery systems, as well as its potential use in the synthesis of novel materials. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects.
Synthesemethoden
The synthesis of 5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine involves the reaction of 2-(chloromethyl)oxirane with 5-nitro-2-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine has been extensively used in scientific research due to its potential applications in various fields. In the pharmaceutical industry, this compound has been studied for its antitumor, antibacterial, and antifungal activities. It has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
In the field of agriculture, this compound has been studied for its herbicidal and insecticidal properties. It has been shown to be effective against various weeds and pests, making it a potential alternative to traditional pesticides.
In materials science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials. It has been shown to form stable complexes with various metals, which can be used to create new materials with unique properties.
Eigenschaften
CAS-Nummer |
139005-01-9 |
---|---|
Molekularformel |
C8H8N2O4 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
5-nitro-2-(oxiran-2-ylmethoxy)pyridine |
InChI |
InChI=1S/C8H8N2O4/c11-10(12)6-1-2-8(9-3-6)14-5-7-4-13-7/h1-3,7H,4-5H2 |
InChI-Schlüssel |
UDIHDLPABZEYGH-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=NC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1C(O1)COC2=NC=C(C=C2)[N+](=O)[O-] |
Synonyme |
Pyridine, 5-nitro-2-(oxiranylmethoxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.